2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl diphenylphosphinate
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Overview
Description
2-{[(E)-2-(4-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE is a complex organic compound characterized by the presence of a nitrobenzoyl hydrazone moiety and a diphenylphosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(4-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a phosphinate derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(4-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted hydrazones, and various oxidized forms of the original compound. These products can be further utilized in different chemical applications.
Scientific Research Applications
2-{[(E)-2-(4-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(4-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the hydrazone moiety can form stable complexes with metal ions, affecting various biochemical processes. The diphenylphosphinate group contributes to the compound’s stability and reactivity, making it a versatile molecule in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 2-CHLOROBENZOATE
- 2-{(E)-[(4-Nitrobenzoyl)hydrazono]methyl}phenyl 4-nitrobenzoate
Uniqueness
Compared to similar compounds, 2-{[(E)-2-(4-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL DIPHENYLPHOSPHINATE is unique due to the presence of the diphenylphosphinate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stability and reactivity profiles .
Properties
Molecular Formula |
C26H20N3O5P |
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Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-[(E)-(2-diphenylphosphoryloxyphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C26H20N3O5P/c30-26(20-15-17-22(18-16-20)29(31)32)28-27-19-21-9-7-8-14-25(21)34-35(33,23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19H,(H,28,30)/b27-19+ |
InChI Key |
DBJMSNQUEMQDNQ-ZXVVBBHZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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